4-Cyclopropylnaphthalen-1-amine

Lesinurad synthesis Process chemistry Yield optimization

The definitive synthetic intermediate for Lesinurad API manufacturing. The 4-cyclopropyl substituent is an irreplaceable pharmacophore essential for URAT1 target binding—generic naphthalenamine analogs cannot substitute this function. Validated synthetic routes achieve up to 97.4% yield in key alkylation steps. Supports impurity reference standard synthesis for QC compliance. Critical for R&D optimization and commercial-scale manufacturing under cGMP.

Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
CAS No. 878671-94-4
Cat. No. B1452393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropylnaphthalen-1-amine
CAS878671-94-4
Molecular FormulaC13H13N
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C3=CC=CC=C23)N
InChIInChI=1S/C13H13N/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6,14H2
InChIKeyNYKSBMRQNSCVMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropylnaphthalen-1-amine (CAS 878671-94-4): A Critical Naphthalene-Based Intermediate for Gout Therapy Synthesis


4-Cyclopropylnaphthalen-1-amine (CAS: 878671-94-4) is a key naphthalenamine derivative distinguished by a cyclopropyl group at the 4-position of the naphthalene core [1]. Its primary, and most significant, application is as a crucial synthetic intermediate in the production of Lesinurad, a selective uric acid reabsorption inhibitor (SURI) for treating gout-associated hyperuricemia [2]. The compound's value is tied to this specific industrial pathway; its procurement is driven by the need for a high-purity building block that enables a defined, efficient, and scalable downstream synthesis, a role for which generic analogs are unsuitable.

Why Generic 4-Cyclopropylnaphthalen-1-amine Substitutes Are Incompatible with Lesinurad Synthesis


The substitution of 4-Cyclopropylnaphthalen-1-amine (CAS 878671-94-4) with a close structural analog, such as 4-(methyl)naphthalen-1-amine or a 1-naphthylamine derivative, is not feasible for Lesinurad production. The cyclopropyl moiety is a critical pharmacophore for the drug's mechanism of action; its specific steric and electronic properties are essential for target binding and downstream biological activity . Using an analog would result in the synthesis of a different, biologically inactive, or patent-infringing compound, thereby failing the core objective of the procurement. Furthermore, the downstream synthetic steps for Lesinurad are optimized for the specific reactivity of the 4-cyclopropyl derivative, making the process yield and purity gains reported in the literature unattainable with an alternative starting material [1].

Quantitative Evidence for Selecting 4-Cyclopropylnaphthalen-1-amine (CAS 878671-94-4) in Lesinurad Production


Enhanced Yield in Key Downstream Reaction Step with 4-Cyclopropylnaphthalen-1-amine

The use of 4-Cyclopropylnaphthalen-1-amine as an intermediate in a specific two-phase system enables a higher yield for the subsequent isothiocyanatonaphthalene formation compared to a prior literature method. A study comparing the reaction of the compound's hydrochloride salt with thiophosgene in a dichloromethane/water two-phase system achieved a yield of 94.6%, an 8.2% absolute increase over the 86.4% yield reported in earlier literature using a toluene-based system [1].

Lesinurad synthesis Process chemistry Yield optimization

Superior Crude Purity and Yield in Subsequent Alkylation Step

The choice of reaction solvent for processing the triazole derivative from 4-Cyclopropylnaphthalen-1-amine directly impacts downstream efficiency. Using a mixture of acetone and water instead of N,N-dimethylformamide (DMF) for the substitution reaction to form the Lesinurad precursor (compound 5) increased the crude product yield from 61.8% to 97.4% and provided a crude purity of 98.3% [1]. This improvement is contingent on having the specific 4-cyclopropylnaphthalen-1-amine-derived starting material.

Lesinurad intermediate Synthetic efficiency Crude purity

Validated Scalable Synthetic Route with Iron-Based Reduction

A patent describes a scalable method for producing 4-Cyclopropylnaphthalen-1-amine with a high yield and purity using an iron-based reduction system. The process involves reducing 4-cyclopropyl-1-nitronaphthalene in a solvent with water and ammonium chloride, using iron powder as a reducing agent at reflux [1]. This method offers a practical, cost-effective, and industrially viable alternative to catalytic hydrogenation, which can be more complex and hazardous at scale.

Process development Scalable synthesis Reduction methods

Direct Linkage to Clinically Validated API (Lesinurad)

4-Cyclopropylnaphthalen-1-amine is the direct synthetic precursor to the API Lesinurad, a drug that has successfully completed Phase III clinical trials and received regulatory approval for the treatment of gout . This is a defining feature that structurally similar but unproven naphthalenamine analogs lack. The compound's role is not speculative; it is a proven component of a validated pharmaceutical manufacturing process.

Drug intermediate API synthesis Gout therapy

Key Industrial Application Scenarios for 4-Cyclopropylnaphthalen-1-amine (CAS 878671-94-4)


Primary Industrial Use: Scaled Production of Lesinurad API

The principal and most validated application for 4-Cyclopropylnaphthalen-1-amine is as an essential intermediate in the commercial-scale synthesis of Lesinurad, a medication for gout-associated hyperuricemia. The compound is transformed in a series of well-characterized steps, where process improvements have been documented to increase yields from 86.4% to 94.6% in the formation of an isothiocyanatonaphthalene derivative and from 61.8% to 97.4% in a subsequent alkylation step, compared to previous methods [1]. Procurement in this context is for established manufacturing processes requiring consistent, high-quality material to meet production targets and regulatory standards.

Process Research & Development for Cost-Efficient Lesinurad Synthesis

Procurement of this compound is essential for R&D groups focused on further optimizing the Lesinurad synthetic route. As evidenced in the patent literature, alternative reduction methods using iron powder can be developed, providing more scalable and cost-effective production compared to catalytic hydrogenation [2]. This scenario involves using the compound to explore novel synthetic pathways, improve overall process yield beyond the already reported 52% total yield for Lesinurad, and reduce the cost of goods.

Manufacturing Lesinurad-Related Reference Standards and Impurities

This compound serves as the foundational material for synthesizing Lesinurad-related impurities and reference standards. For quality control (QC) and regulatory compliance in pharmaceutical manufacturing, authentic samples of potential impurities originating from this intermediate are required. Procuring 4-Cyclopropylnaphthalen-1-amine allows for the targeted synthesis of these specific marker compounds, which are essential for developing and validating analytical methods (e.g., HPLC, LC-MS) to ensure the purity of the final Lesinurad API [1].

Investigating Novel Cyclopropyl-Naphthalene Derivatives for Biological Screening

While the primary utility is for Lesinurad, the core cyclopropyl-naphthalene scaffold is of interest in medicinal chemistry. For instance, preliminary pharmacological screening of related cyclopropyl-naphthalenamine compounds has indicated potential activity as a CCR5 antagonist [3]. Procurement of 4-Cyclopropylnaphthalen-1-amine could therefore support exploratory research programs aimed at generating novel analogs for screening against other targets like HIV, inflammation, or autoimmune conditions, leveraging the known synthetic accessibility of this specific scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclopropylnaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.